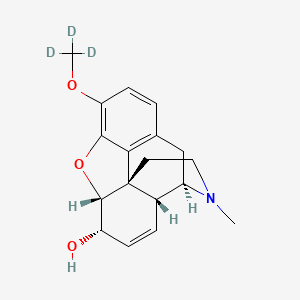![molecular formula C10H18O5S B15295515 3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid involves several steps. One common method includes the reaction of ethylsulfinylpropyl with pentanedioic acid under controlled conditions. The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo substitution reactions where the ethylsulfinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid can be compared with other similar compounds, such as:
3-[2-(Methylsulfinyl)propyl]-Pentanedioic Acid: Similar structure but with a methyl group instead of an ethyl group.
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid: Contains a sulfonyl group instead of a sulfinyl group.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H18O5S |
|---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
3-(2-ethylsulfinylpropyl)pentanedioic acid |
InChI |
InChI=1S/C10H18O5S/c1-3-16(15)7(2)4-8(5-9(11)12)6-10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
QGEHELRAWAXGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C(C)CC(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
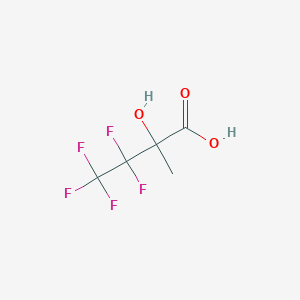
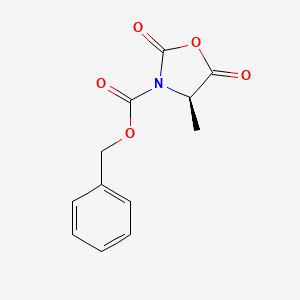
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

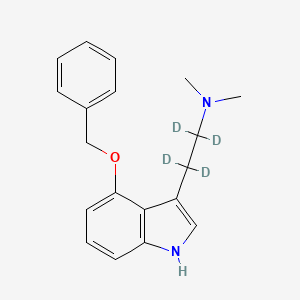
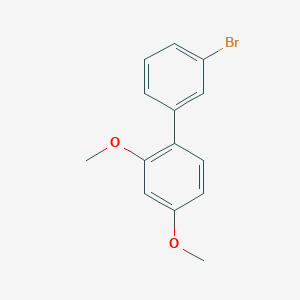
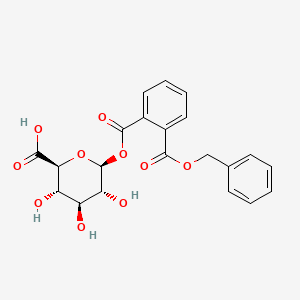
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
